Thiomorpholine,4-ethyl-(9ci)
Description
Thiomorpholine,4-ethyl-(9CI) (CAS: 133024-63-2) is a sulfur-containing heterocyclic compound derived from thiomorpholine, where a sulfur atom replaces the oxygen in the morpholine ring. The 4-ethyl substitution introduces a hydrophobic alkyl chain, altering its physicochemical and biological properties compared to the parent compound. Thiomorpholine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
CAS No. |
133024-63-2 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
InChI Key |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
Canonical SMILES |
CCN1CCSCC1 |
Synonyms |
Thiomorpholine, 4-ethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The cornerstone of modern thiomorpholine synthesis is the photochemical thiol–ene reaction between cysteamine hydrochloride and vinyl chloride (VC) . This reaction proceeds via a radical mechanism initiated by 9-fluorenone (9-FL) as a photocatalyst under 365 nm light. The process generates a half-mustard intermediate (4 ) with quantitative yield under optimized conditions:
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cysteamine concentration | 4 M in MeOH | Maximizes throughput |
| Photocatalyst loading | 0.1–0.5 mol% 9-FL | Balances cost and efficiency |
| Residence time | 20 min | Ensures full conversion |
| Temperature | 15°C (LED-cooled) | Prevents thermal degradation |
The reaction’s efficiency stems from the high photon flux in microreactors, which accelerates radical formation while minimizing side reactions.
Base-Mediated Cyclization to Thiomorpholine
Cyclization Optimization
The half-mustard intermediate (4 ) undergoes cyclization in the presence of a base to yield thiomorpholine. Screening of bases revealed DIPEA (2 equiv) as optimal, achieving 86–89% NMR yield at 100°C with a 5-minute residence time. Precipitation issues with Et₃N and cost concerns with DBU made DIPEA the preferred choice.
Cyclization Conditions
| Base | Temperature | Residence Time | Yield (NMR) |
|---|---|---|---|
| DIPEA | 100°C | 5 min | 86–89% |
| DBU | 100°C | 5 min | 87% |
| Et₃N | 100°C | 5 min | 86% |
Work-Up and Isolation
Thiomorpholine was isolated via distillation, yielding 54% (12.74 g) over 7 hours. Losses attributed to small-scale distillation suggest potential improvements at industrial scales.
Comparative Analysis with Traditional Methods
Historical Approaches
Earlier routes suffered from multiple drawbacks:
-
Aziridine-Based Cyclization
-
2-Mercaptoethanol and Aziridine
Advantages of Continuous Flow
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 2–54 hours | 40 minutes total |
| Yield | 44–81% | 54–89% |
| Safety | Hazardous intermediates | Minimal intermediate handling |
| Scalability | Limited by reactor size | Linear scalability |
Process Optimization and Challenges
Concentration and Solvent Effects
Operating at 4 M cysteamine concentration reduced solvent use by 75% compared to dilute batch conditions. Methanol was critical for solubilizing both reactants and suppressing side reactions.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine,4-ethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Thiomorpholine,4-ethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiomorpholine,4-ethyl-(9ci) involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Thiomorpholine,4-ethyl-(9CI)
Comparison with Related Compounds
Key Observations :
- Lipophilicity : Alkyl substituents (e.g., ethyl) increase logP values, enhancing bioavailability but reducing aqueous solubility.
- Thermal Stability : Bulky substituents like propynyl or bromopyridinyl may lower boiling points compared to simpler derivatives.
Comparison with Other Derivatives
Thiomorpholine,4-ethyl-(9CI)
- Antimicrobial Potential: The ethyl group may enhance bactericidal activity by improving cell membrane penetration, similar to other alkylated thiomorpholines .
- Lipid Peroxidation Inhibition : Thiomorpholine derivatives exhibit antioxidant properties; alkyl chains could modulate interaction with lipid bilayers .
Comparative Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
